molecular formula C10H10N2O B1273827 2-amino-N-(prop-2-yn-1-yl)benzamide CAS No. 4943-83-3

2-amino-N-(prop-2-yn-1-yl)benzamide

Cat. No. B1273827
CAS RN: 4943-83-3
M. Wt: 174.2 g/mol
InChI Key: PTBKEYHFNHZYAW-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(prop-2-yn-1-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "2-amino-N-(prop-2-yn-1-yl)benzamide" belongs. Benzamides are a class of compounds that have a benzoyl group attached to an amine. They are of interest due to their potential biological activities and use as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-component reactions, as seen in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are obtained from isatoic anhydride, primary amines, and 2-bromoacethophenone . Another method involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides . These methods highlight the versatility in the synthesis of benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(prop-2-yn-1-yl)benzamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group with specific unit cell dimensions . These techniques provide detailed information about the bonding and geometry of the molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, α-bromo-N-benzyl-propionamide reacts with sodium hydride to yield 2-amino-oxazolidinones . The reactivity of the benzamide group can be influenced by substituents on the benzene ring or the amide nitrogen, which can affect the outcome of reactions and the formation of products.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility can be determined experimentally. For example, the melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was found to be in the range of 164.9°C–165.8°C . The chemical properties, including reactivity and stability, can be inferred from the molecular structure and the presence of functional groups. The presence of electron-withdrawing or electron-donating substituents can significantly alter these properties .

Scientific Research Applications

Aminolysis and Hydrolysis in Chemical Synthesis

2-Amino-N-(prop-2-yn-1-yl)benzamide and its derivatives play a significant role in aminolysis and hydrolysis reactions. For instance, studies have shown the conversion of similar compounds into amino-acid derivatives through hydrolysis, indicating their potential in synthetic chemistry applications (Jones, 1981).

Synthesis and Activity in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, benzamide derivatives, closely related to 2-amino-N-(prop-2-yn-1-yl)benzamide, have been synthesized and evaluated for various biological activities. For instance, the synthesis and neuroleptic activity of specific benzamides have been explored, providing insights into the development of potential neuroleptic drugs (Iwanami et al., 1981).

Colorimetric Sensing and Fluoride Anion Detection

The compound and its derivatives have been investigated for colorimetric sensing, particularly in detecting fluoride anions. Research has shown that certain benzamide derivatives exhibit drastic color transitions in response to fluoride anion, demonstrating their utility in chemical sensing applications (Younes et al., 2020).

Antibacterial Activity

The antibacterial properties of benzamide derivatives have also been a subject of research. For example, studies on compounds derived from 2-amino-N-(prop-2-yn-1-yl)benzamide have shown antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential use in antibacterial treatments (Adam et al., 2016).

Antifungal Agents

There has been research into the potential of these compounds as antifungal agents. New derivatives have been synthesized and screened for their antifungal activity, showcasing the versatility of benzamide derivatives in medicinal chemistry (Narayana et al., 2004).

Molecular Structural Analysis

Structural analysis of benzamide derivatives has revealed interesting aspects of their molecular architecture, such as bond distances and hydrogen bonding interactions, which are crucial for understanding their chemical and biological properties (Haller et al., 2017).

properties

IUPAC Name

2-amino-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKEYHFNHZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377443
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(prop-2-yn-1-yl)benzamide

CAS RN

4943-83-3
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic Anhydride (4.00 g, 24.5 mmol) was dissolved in tetrahydrofuran (100 mL, 1.230 mol) at 0° C. Prop-2-ynylamine (2.52 mL, 36.8 mmol) was added and the reaction was stirred for 2 hours and then concentrated under reduced pressure. Purification by silica gel chromatography using a gradient of 0-50% EtOAc/hex as the eluting solvent to obtain 2-amino-N-prop-2-ynyl-benzamide as a white solid (4.27 g, 100%). m.p.=75° C.; LCMS (m/e) 120 (M-NHCH2CCH); 1H-NMR (CDCl3, 400 MHz) δ 7.35 (d, 1H, J=7.9 Hz), 7.24 (dd, 1H, J=7.3 and 8.2 Hz), 6.73-6.64 (m, 2H), 6.19 (bs, 1H), 5.56 (bs, 2H), 4.26-4.20 (m, 2H), 2.29 (t, 1H, J=1.5 Hz).
Quantity
4 g
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reactant
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100 mL
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reactant
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Quantity
2.52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of propargylamine (1.00 mL, 14.6 mmol) in DMF (4.0 mL) was added dropwise to a solution of isatoic anhydride (1.57 g, 9.72 mmol) in DMF (8.0 mL) at 45° C. The solution was stirred at 45° C. for 16 h and diluted with water and CH2Cl2. The aqueous phase was extracted with CH2Cl2 washed with water, brine, dried and concentrated. The crude product was recrystallised from EtOAc/petrol to give 2-amino-N-propargylbenzamide (0.85 g, 51%) as a colourless solid; mp 100-101° C., lit. [29] 98-100° C.; δH (400 MHz, DMSO-d6) 3.08 (t, J=2.4 Hz, 1H, C≡CH), 3.97 (dd, J=5.6, 2.4 Hz, 2H, CH2), 6.45 (s, 2H, NH2), 6.49 (t, J4,5=J5,6=7.8 Hz, 1H, H5), 6.68 (d, J3,4=7.8 Hz, 1H, H3), 7.13 (t, J3,4=J4,5=7.8 Hz, 1H, H4), 7.46 (d, J5,6=7.8 Hz, 1H, H6), 6.61 (t, J=5.6 Hz, 1H, NH).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
F Esmaeili‐Marandi, M Saeedi, I Yavari… - Helvetica Chimica …, 2016 - Wiley Online Library
A synthesis of isoindolo[2,1‐a]quinazolinedione derivatives, coupled with a 1,2,3‐triazole ring system, via the reaction of isatoic anhydride, HCCCH 2 NH 2 , and 2‐formylbenzoic acid …
Number of citations: 10 onlinelibrary.wiley.com
AK Shukla, MK Shrivash, A Pandey, J Pandey - Bioorganic Chemistry, 2021 - Elsevier
A series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues were synthesized by the unambiguous strategy and evaluated for α-glucosidase inhibitory activity. Glycosyl …
Number of citations: 9 www.sciencedirect.com
IE Głowacka, P Grzonkowski, P Lisiecki… - Archiv der …, 2019 - Wiley Online Library
A novel series of diethyl{4‐[(4‐oxoquinazolin‐3(4H)‐yl)methyl]‐1H‐1,2,3‐triazol‐1‐yl}alkylphosphonates 9aa–aj and their respective derivatives substituted at C6 of the quinazolinone …
Number of citations: 19 onlinelibrary.wiley.com
KKG Ramakrishna, RK Thakur, VR Pasam, J Pandey… - Tetrahedron, 2017 - Elsevier
Cu(OTf) 2 catalyzed synthesis of propargylated 2,3-dihydroquinazolin-4(1H)-ones has been accomplished from 2-amino-N-propargyl benzamides and aromatic aldehydes under MW …
Number of citations: 10 www.sciencedirect.com
M Mahdavi, M Bialam, M Saeedi, F Jafarpour… - Synlett, 2015 - thieme-connect.com
Substituted o-amino-N-(prop-2-yn-1-yl) aromatic amides easily reacted with carbon disulfide (CS 2 ) in the presence of potassium hydroxide (KOH) in EtOH under reflux conditions. …
Number of citations: 18 www.thieme-connect.com
MR Kudelka, Z Li, TA Chernova, DF Smith… - Current …, 2021 - Wiley Online Library
Mucin‐type O‐glycosylation (O‐glycans, O‐glycome) is among the most biologically important post‐translational modification in glycoproteins but O‐glycan structural diversity and …
Z Li, Q Zhang, D Ashline, Y Zhu, Y Lasanajak… - Analytical …, 2020 - ACS Publications
Mucin-type O-glycans play key roles in many cellular processes, and they are often altered in human diseases. A major challenge in studying the role of O-glycans through functional O-…
Number of citations: 10 pubs.acs.org
Z Tashrifi… - Current Organic …, 2019 - ingentaconnect.com
This review article is focused on the synthesis of compounds with quinazolinones and benzo di/triazepine scaffolds. These invaluable derivatives are of great interest in medicinal and …
Number of citations: 12 www.ingentaconnect.com
KG Guggenheim - 2012 - search.proquest.com
Chorismate-utilizing enzymes are attractive drug targets due to their necessity for bacterial growth and survival and their absence in humans. Three of these enzymes, ADCS (4-amino-4-…
Number of citations: 0 search.proquest.com
S Moghimi, F Goli-Garmroodi, H Pilali… - Journal of Chemical …, 2016 - Springer
An approach for the construction of benzotriazinone-triazole system is described. The synthesis is based on diazonium chemistry and subsequent intramolecular heteroatom-…
Number of citations: 16 link.springer.com

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